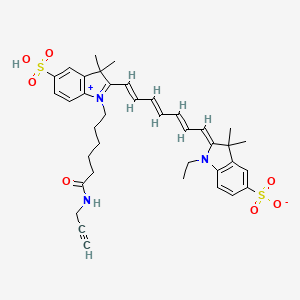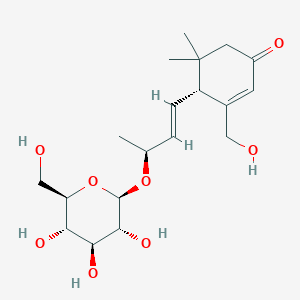![molecular formula C16H15BrN2O3 B11932916 3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)
3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide is an organic compound with the molecular formula C16H15BrN2O3 It is a derivative of benzamide, characterized by the presence of a bromine atom at the 3-position and a 2,4-dihydroxyphenyl group attached to the ethylideneamino moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide typically involves the condensation of 3-bromo-4-methylbenzoyl chloride with 2,4-dihydroxyacetophenone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography and crystallization.
化学反应分析
Types of Reactions
3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl groups on the phenyl ring may also participate in hydrogen bonding with amino acid residues in the enzyme’s active site, enhancing binding affinity .
相似化合物的比较
Similar Compounds
3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Similar structure but with additional bromine atoms on the phenyl ring.
2-bromo-N-(3,4-dimethylphenyl)benzamide: Similar structure but with different substituents on the phenyl ring.
Uniqueness
3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and hydroxyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C16H15BrN2O3 |
|---|---|
分子量 |
363.21 g/mol |
IUPAC 名称 |
3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22)/b18-10- |
InChI 键 |
NKMSVTGHOVMMHV-ZDLGFXPLSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)C(=O)N/N=C(/C)\C2=C(C=C(C=C2)O)O)Br |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[7-(2-hexyldecanoyloxy)heptyl-(4-hydroxybutyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11932842.png)
![(S,E)-3-(4-(benzyloxy)phenyl)-2-(3-(4'-chloro-[1,1'-biphenyl]-4-yl)acrylamido)propanoic acid](/img/structure/B11932853.png)



![2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11932884.png)
![N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B11932887.png)



![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)

